3-氨基喹啉

概览

描述

Synthesis Analysis

The synthesis of 3-aminoquinuclidine involves several innovative methods. Notably, Parnes and Shelton (1996) described a 14C-carbonation based sequence for synthesizing (R) and (S) 3-aminoquinuclidine-[3-14C] enantiomers, achieving optical purity greater than 99% (Parnes & Shelton, 1996). Another approach by Mikhlina et al. (1968) involved the interaction between 3-alkyl(aryl)-3-oxyquinuclidines and acetonitrile, yielding a series of 3-alkyl(aryl)-3-aminoquinuclidines (Mikhlina et al., 1968).

Molecular Structure Analysis

Investigations into the molecular structure of 3-aminoquinuclidine derivatives have been conducted. For instance, Veltman et al. (2006) explored the structure-directing effects of molybdates in the synthesis of noncentrosymmetric compounds using 3-aminoquinuclidine, revealing insights into the relative phase stabilities and the influence of the chiral centers (Veltman et al., 2006).

Chemical Reactions and Properties

3-Aminoquinuclidine undergoes various chemical reactions, leading to the formation of a diverse array of compounds. An example includes the unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine into diastereomeric octahydropyrrolo[2,3-c]pyridine derivatives as reported by Goljer et al. (2009), demonstrating the compound's versatility in synthetic chemistry (Goljer et al., 2009).

Physical Properties Analysis

The physical properties of 3-aminoquinuclidine and its derivatives are crucial for their application in various chemical reactions. Research has focused on understanding these properties to better manipulate these compounds in synthetic processes. Specific studies on physical properties were not highlighted in the available literature, indicating a gap or a focus on other aspects of 3-aminoquinuclidine research.

Chemical Properties Analysis

The chemical properties of 3-aminoquinuclidine derivatives, including their reactivity, have been extensively explored. For example, the iodine-catalyzed C-N bond formation for the synthesis of 3-aminoquinoxalinones under ambient conditions showcases the compound's ability to participate in cross-dehydrogenative coupling, highlighting its chemical versatility (Gupta et al., 2017).

科研应用

合成和配体应用: 3-氨基喹啉是许多5-HT(血清素)受体配体中的重要片段。一项研究描述了(R)和(S) 3-氨基喹啉-[3-14C]对映体的合成,这些对映体是各种5-HT3配体的重要组成部分 (Parnes & Shelton, 1996)。

钼酸盐中的定向合成: 在非中心对称钼酸盐的合成中,3-氨基喹啉在温和的水热条件下被使用。这个过程导致了依赖于初始反应物摩尔分数的新化合物的显著相稳定性 (Veltman et al., 2006)。

杂环化学研究: 对杂环α-氨基腈的研究涉及到3-氰基-3-叔-氨基喹啉的形成,突显了它在有机和药物化学中的重要性 (Mikhlina, Vorob'eva, & Rubtsov, 1970)。

衍生物中的抗心律失常活性: 对3-氨基喹啉衍生物的研究显示出潜在的抗心律失常活性。这表明了它在制药研究和药物开发中的应用 (Bodarenko et al., 1978)。

烷基和芳基衍生物的合成: 探讨了3-烷基(芳基)-3-氨基喹啉的合成,展示了它在有机合成中的多功能性和在制药领域的潜在应用 (Mikhlina, Vorob'eva, Turchin, & Rubtsov, 1968)。

Safety And Hazards

未来方向

The introduction of the amide functional group into QAC structures results in soft variants that retain their antimicrobial properties while opening the possibility of fine-tuned activity regulation . This suggests that 3-amidoquinuclidine QACs could be considered as novel antimicrobial agents that pose a low threat to ecosystems and human health .

性质

IUPAC Name |

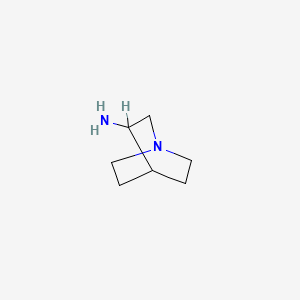

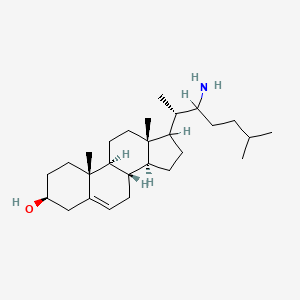

1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUAXQZIRFXQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6530-09-2 (di-hydrochloride) | |

| Record name | 3-Aminoquinuclidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10869640 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoquinuclidine | |

CAS RN |

6238-14-8 | |

| Record name | 3-Aminoquinuclidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6238-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminoquinuclidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-azabicyclo[2.2.2]octan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-[(1-Phenylcyclohexyl)amino]pentanoic acid](/img/structure/B1202629.png)